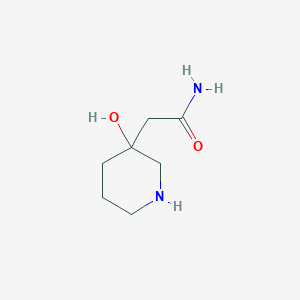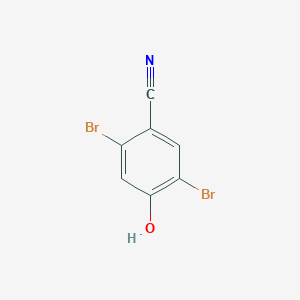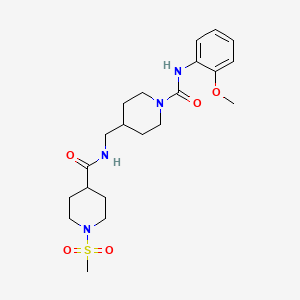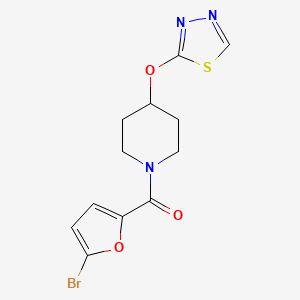
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine, also known as CP-945,598, is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in pain modulation, inflammation, and neurological function. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, this compound has been shown to reduce pain behaviors and increase pain thresholds. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation. Furthermore, this compound has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine in lab experiments is its specificity for FAAH inhibition. This compound has been shown to have minimal off-target effects, which can improve the reliability of experimental results. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine. One area of interest is the potential use of this compound in the treatment of chronic pain. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, and further research in this area is needed. Furthermore, the development of more soluble analogs of this compound could improve its utility in lab experiments. Finally, the long-term effects of FAAH inhibition by this compound on endocannabinoid signaling and other physiological processes should be further investigated.
Synthesemethoden
The synthesis of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine involves several steps. The first step is the reaction of 2-chloropyridine with sodium hydride to produce 2-chloropyridine-5-carboxylic acid. The second step involves the reaction of 2-chloropyridine-5-carboxylic acid with 1-propyl-3,6-dihydro-2H-pyridin-4-ylamine to produce this compound. The final step involves the purification of the compound through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-2-7-16-8-5-11(6-9-16)12-3-4-13(14)15-10-12/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVZVPFEYUFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)

![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)




![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)



![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)

![2-Amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2705360.png)
